molecular formula C8H8F3NO3S B2643852 N-methyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 909527-60-2

N-methyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2643852
CAS RN: 909527-60-2
M. Wt: 255.21
InChI Key: MXERDVDDPIOSLK-UHFFFAOYSA-N
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Description

“N-methyl-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 909527-60-2 . It has a molecular weight of 255.22 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

N-methyl-4-(trifluoromethoxy)benzenesulfonamide and its derivatives are actively researched in medicinal chemistry for their potential therapeutic properties. For instance, derivatives of this compound have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have shown promise, with certain compounds exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Applications in Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, derivatives of this compound have been used to create compounds with high singlet oxygen quantum yield. These compounds demonstrate potential as Type II photosensitizers due to their good fluorescence properties and appropriate photodegradation quantum yield, making them suitable for therapeutic applications in cancer treatment (Pişkin et al., 2020).

Educational and Experimental Applications

In educational settings, specifically for teaching organic chemistry to undergraduate students, the synthesis and characterization of compounds related to this compound provide practical knowledge of spectroscopy and catalytic reactions. These experiments offer students hands-on experience in synthesizing compounds like 4-methyl-N-(phenylacetyl)benzenesulfonamide and understanding their structural properties through various spectroscopic methods (Jung, 2018).

Hydrolysis and Degradation Studies

Research into the hydrolysis and degradation of compounds structurally similar to this compound has provided insights into their stability and environmental impact. Studies on the hydrolysis of sulfonylurea herbicides, for example, have shown that the primary pathway of degradation is the cleavage of the sulfonylurea bridge, with product distribution being pH-dependent (Braschi et al., 1997).

Safety and Hazards

The safety information available indicates that “N-methyl-4-(trifluoromethoxy)benzenesulfonamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-methyl-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXERDVDDPIOSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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